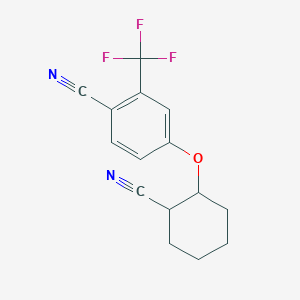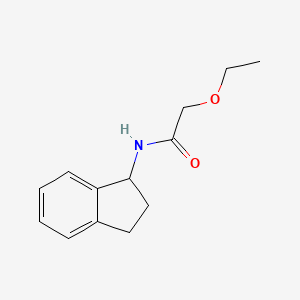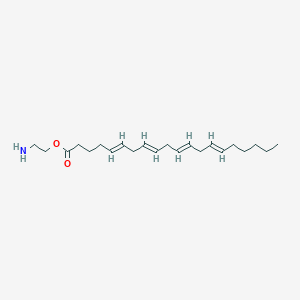
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a compound that belongs to the class of ethanolamine-based lipids It is characterized by the presence of an aminoethyl group attached to a long-chain polyunsaturated fatty acid, specifically eicosatetraenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with ethanolamine. The reaction is usually carried out under mild conditions to prevent the degradation of the polyunsaturated fatty acid. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts. The reaction is performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as column chromatography and recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanolamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Primary amines.
Substitution: Eicosatetraenoic acid and ethanolamine.
Scientific Research Applications
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex lipids and as a model compound for studying lipid oxidation and reduction reactions.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and metabolic disorders. The compound’s ability to modulate lipid metabolism and signaling pathways makes it a promising candidate for drug development.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties.
Mechanism of Action
The mechanism of action of 2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The compound can interact with various molecular targets, including enzymes involved in lipid metabolism and receptors involved in cell signaling. By modulating these targets, the compound can exert anti-inflammatory, anticancer, and metabolic effects.
Comparison with Similar Compounds
Similar Compounds
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate: Characterized by the presence of an aminoethyl group and a polyunsaturated fatty acid.
5,8,11,14-eicosatetraenyl (3-aminopropyl)phosphonate: Similar structure but with a phosphonate group instead of an ester linkage.
Monoethanolamine (Etn): A simpler compound with a single ethanolamine group.
Uniqueness
This compound is unique due to its specific combination of an aminoethyl group and a polyunsaturated fatty acid. This structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H37NO2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
DLHLOYYQQGSXCC-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCN |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
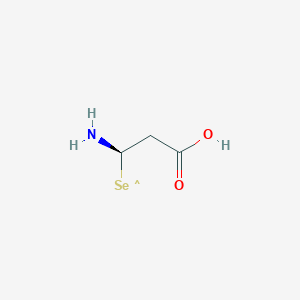
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
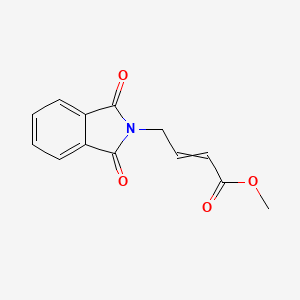
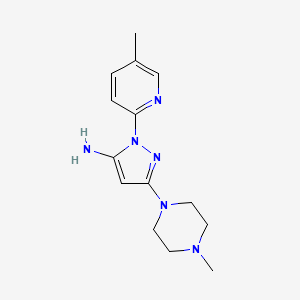
![10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv](/img/structure/B14798226.png)
![(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid](/img/structure/B14798234.png)
![1-{5-Tert-Butyl-3-[(1,1-Dioxidothiomorpholin-4-Yl)carbonyl]thiophen-2-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B14798240.png)
![(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B14798242.png)
